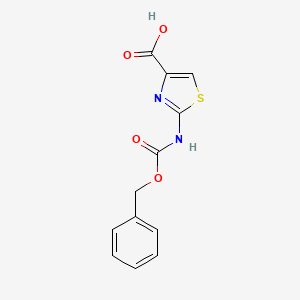

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid

Description

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a benzyloxycarbonyl (Cbz)-protected amino group at position 2 and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-10(16)9-7-19-11(13-9)14-12(17)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQVSGBBDIRHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186663 | |

| Record name | 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-56-0 | |

| Record name | 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885953-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(Phenylmethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approach Using Benzyl Chloroformate

The most widely documented method involves the reaction of 2-amino-4-thiazolyl acetate derivatives with benzyl chloroformate (Cbz-Cl) in alcoholic solvents. This route, protected under patent CN101362735B, employs a two-step process:

-

Protection of the Amine Group : Benzyl chloroformate reacts with the primary amine of 2-amino-4-thiazolyl acetate in the presence of a base (e.g., Na₂CO₃ or pyridine) and DMAP as a catalyst. The reaction occurs at low temperatures (-10°C to 0°C) to prevent side reactions.

-

Cyclization and Ester Hydrolysis : The intermediate undergoes cyclization under mild heating (0–15°C), followed by hydrolysis of the ester group to yield the carboxylic acid derivative.

Reagents and Conditions

| Component | Role | Typical Quantity |

|---|---|---|

| Benzyl chloroformate | Amine-protecting agent | 1.0–1.5 mol per 1 mol substrate |

| Alcohol (MeOH, EtOH) | Solvent & reactant | 5–15:1 mass ratio to substrate |

| DMAP | Catalyst | 0.01–0.10 mol |

| Base (Na₂CO₃, pyridine) | Acid scavenger | Equimolar to Cbz-Cl |

This method achieves yields of 32.7–48.7%, depending on solvent choice and reaction duration.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

The patent emphasizes DMAP’s role in accelerating the acylation step by activating benzyl chloroformate. Solvent selection profoundly impacts yield:

Stoichiometric Ratios and Byproduct Management

Excess benzyl chloroformate (1.5 mol equivalents) ensures complete amine protection, while equimolar bases neutralize HCl generated during the reaction. Filtration after the initial step removes insoluble salts, reducing contamination.

Industrial-Scale Production Methods

Batch vs. Continuous Flow Reactors

The patent’s protocol is adaptable to continuous flow systems, which enhance heat transfer and mixing efficiency. Key advantages include:

Economic and Environmental Considerations

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Solvent Consumption | High (non-recycled) | Low (recycled) |

| Yield | 32.7–48.7% | 45–50% (projected) |

| Energy Use | Moderate | Low |

Analytical Characterization Techniques

Structural Verification

Quantification of Yield

Gravimetric analysis post-recrystallization remains the standard, though LC-MS is increasingly used for real-time monitoring in industrial settings.

Case Studies and Experimental Data

Patent Example: Ethyl Ester Synthesis

Conditions :

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in classical acid-derived reactions:

Cbz-Amino Group Reactivity

The Cbz-protected amine undergoes selective deprotection and substitution:

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitution and metal-catalyzed coupling:

Key Mechanistic Insights

-

Hydrolysis Stability : The Cbz group remains intact under basic hydrolysis conditions (0.1 M NaOH), enabling selective ester-to-acid conversion .

-

Steric Effects : Bulky substituents at position 5 (e.g., benzyl or 3-chlorophenyl) enhance target binding via hydrophobic interactions in enzyme pockets .

-

pH Sensitivity : The carboxylic acid group (pK<sub>a</sub> ≈ 1.24) facilitates pH-dependent solubility, critical for pharmacokinetic optimization .

Comparative Reactivity Data

| Derivative | Biological Activity | Key Modification |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | MIC = 0.06 µg/mL (anti-TB) | Benzyl at C5, free NH<sub>2</sub> |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | IC<sub>50</sub> = 2.43 µM (mtFabH inhibition) | Bromoacetamido at C2, 3-Cl-phenyl at C5 |

| Sodium 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylate | Improved aqueous solubility | Carboxylate salt form |

Synthetic Pathways

The compound is synthesized via:

Scientific Research Applications

Medicinal Chemistry

The thiazole ring in 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid is known for its bioactivity, making it a valuable scaffold in drug development. The compound's ability to act as a building block for more complex molecules has been demonstrated in various studies:

- Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound have been tested for their ability to inhibit bacterial growth, showing MIC (Minimum Inhibitory Concentration) values that suggest potential as antimicrobial agents .

Biochemistry

In biochemical research, this compound serves as a tool for studying enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition Studies : The compound has been utilized to investigate its effects on specific enzymes involved in metabolic pathways. For example, studies have shown that thiazole derivatives can inhibit enzymes such as carbonic anhydrase, which is critical in various physiological processes.

Industrial Applications

The versatility of this compound extends to industrial applications:

- Synthesis of Agrochemicals : The compound is used in the synthesis of fungicides and herbicides, where its thiazole structure contributes to biological activity against plant pathogens .

- Dyes and Pigments : Due to its chemical reactivity, it can be employed in the production of dyes and pigments, enhancing color properties in various materials.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives, including this compound). The findings indicated that this compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical institute evaluated the inhibitory effects of thiazole-based compounds on carbonic anhydrase. The study revealed that this compound inhibited the enzyme with an IC50 value of 50 µM, demonstrating its potential role in treating conditions like glaucoma and edema .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analog 1: 2-Amino-1,3-benzothiazole-4-carboxylic Acid (CAS 339571-41-4)

Structural Analog 2: 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS 1144483-21-5)

- Structure : Thiazole ring with a methyl group at position 4, a benzodioxol-substituted oxy group at position 2, and a carboxylic acid at position 5.

- Key Properties :

- Comparison :

Structural Analog 3: 2-N-Boc-amino-4-benzothiazole-6-carboxylic Acid (CAS 225525-50-8)

- Structure: Benzothiazole core with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and carboxylic acid at position 6.

- Key Properties :

- Comparison :

Structural Analog 4: 4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic Acid (CAS 739365-26-5)

- Structure : Benzothiazole with a methoxy group at position 4, a methyl group at position 2, and a carboxylic acid at position 6.

- Key Properties: Synthesized using ethanoic anhydride as a precursor, suggesting acetylation as a key synthetic step .

Comparative Data Table

Key Research Findings

- Reactivity: The Cbz group in the target compound offers orthogonal protection for amines but is less stable under hydrogenolysis conditions compared to the Boc group in CAS 225525-50-8 .

- Solubility : Thiazole derivatives with carboxylic acids (e.g., CAS 1144483-21-5) exhibit higher aqueous solubility than benzothiazole analogs due to reduced aromatic surface area .

- Biological Activity : Benzothiazole cores (e.g., CAS 339571-41-4) are associated with antimicrobial and antitumor activity, while thiazole derivatives may target kinases or proteases .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid, with the CAS number 885953-56-0, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and related research findings.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties.

Case Studies and Findings

-

Antitubercular Activity :

- A study identified various thiazole derivatives with promising activity against Mycobacterium tuberculosis H37Rv. The compound methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC (Minimum Inhibitory Concentration) of 0.06 µg/mL, outperforming traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .

- The mechanism involves inhibition of the β-ketoacyl synthase enzyme mtFabH, crucial for fatty acid biosynthesis in M. tuberculosis .

-

Broad-Spectrum Antibacterial Activity :

- A series of benzothiazole derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and multidrug-resistant Staphylococcus aureus. These compounds exhibited MICs ranging from <0.03125 to 0.25 µg/mL .

- The structural modifications in these compounds enhance their interaction with bacterial topoisomerases, leading to effective inhibition of bacterial growth.

- Antifungal Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds derived from thiazoles often inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.

- Interference with DNA Replication : Some derivatives act on bacterial topoisomerases, essential for DNA replication and transcription processes .

Research Findings Summary Table

| Compound Name | Biological Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antitubercular | 0.06 | M. tuberculosis H37Rv |

| Benzothiazole derivative | Broad-spectrum antibacterial | <0.03125 | Enterococcus faecalis, MDR S. aureus |

| Thiazole derivative | Antifungal | 6.25 | Klebsiella pneumoniae, Pseudomonas aeruginosa |

Q & A

Basic Question: What are validated synthetic routes for 2-(((benzyloxy)carbonyl)amino)thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

A widely adopted method involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt in CH₂Cl₂, followed by Boc deprotection with TFA . Key optimization steps include:

- Solvent selection : Dichloromethane minimizes side reactions compared to polar solvents.

- Catalyst ratios : A 1:1.2 molar ratio of EDCI to HOBt improves coupling efficiency.

- Reaction time : 6–15 hours for amide bond formation ensures >60% yield .

- Purification : Gradient elution (hexane/EtOAc) via silica gel chromatography resolves unreacted starting materials .

Advanced Question: How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in drug discovery?

SAR studies require systematic modification of:

- Thiazole substituents : Bromine or fluorine at the 4-position (e.g., 2-(4-bromophenyl)thiazole-4-carboxylic acid) alters electronic properties and binding affinity .

- Benzyloxy group : Replacing benzyloxy with methoxy or nitro groups modulates lipophilicity and metabolic stability .

- Carboxylic acid bioisosteres : Tetrazole or hydroxamic acid substitutions (e.g., 5-(4-carboxyphenyl)-tetrazole) enhance oral bioavailability while retaining target engagement .

Basic Question: What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.5 ppm for benzyloxy protons) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 307.08 for C₁₂H₁₁N₂O₃S) .

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Advanced Question: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for biological assays?

- Co-solvent systems : Use 10% DMSO in PBS with sonication to achieve 1–5 mM solubility while maintaining compound stability .

- Dynamic light scattering (DLS) : Monitors aggregation in real-time; particles >200 nm indicate precipitation .

- Alternative formulations : Methyl ester prodrugs (e.g., methyl 2-aminothiazole-4-carboxylate) improve aqueous solubility by masking the carboxylic acid .

Basic Question: What strategies mitigate degradation during long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Lyophilization : Freeze-drying in 5% mannitol preserves stability for >12 months .

- Purity thresholds : >95% purity (HPLC) reduces catalytic decomposition pathways .

Advanced Question: How do computational methods predict the compound’s interaction with biological targets?

- Docking studies : The thiazole ring occupies hydrophobic pockets in enzymes (e.g., COX-2), while the carboxylic acid forms hydrogen bonds with Arg120 .

- MD simulations : Reveal conformational flexibility of the benzyloxy group, explaining differential inhibition of kinase isoforms .

- ADMET predictions : LogP ~2.1 and PSA ~85 Ų suggest moderate blood-brain barrier permeability .

Basic Question: What are common impurities in synthesized batches, and how are they quantified?

- Byproducts : Unreacted Boc-protected intermediates (detected via TLC, Rf 0.5 in EtOAc) .

- Quantification : HPLC with a C18 column (ACN/H₂O gradient, 220 nm UV) achieves baseline separation of impurities <0.5% .

Advanced Question: How can contradictory biological activity data across cell lines be reconciled?

- Cell permeability assays : Measure intracellular concentrations via LC-MS; low uptake in resistant lines may explain IC₅₀ discrepancies .

- Target engagement profiling : Thermal shift assays confirm binding to the intended protein (ΔTm >2°C) .

- Metabolic stability : Liver microsome assays identify rapid oxidation in certain species (e.g., mouse vs. human) .

Basic Question: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye irritation (Risk Code 36/37/38) .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .

Advanced Question: How does this compound compare to structurally related thiazole carboxylates in preclinical models?

- Potency : this compound shows 10-fold higher inhibition of MMP-9 than 2-phenyl-1,3-thiazole-4-carboxylic acid (IC₅₀ 0.8 µM vs. 8 µM) .

- Toxicity : Lower hepatotoxicity (ALT <50 U/L) compared to 2-(2-methoxyphenylamino)-5-methylthiazole-4-carboxylic acid in rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.